molecular formula C20H21NO4 B557407 Fmoc-L-norvaline CAS No. 135112-28-6

Fmoc-L-norvaline

Cat. No. B557407
M. Wt: 339.4 g/mol
InChI Key: JBIJSEUVWWLFGV-SFHVURJKSA-N
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Description

Fmoc-L-norvaline, also known as Fmoc-nva-oh, is a tumor-targeting polypeptide used in the preparation of polypeptide drug conjugates . It is also used as a standard in the quantification of proteinogenic amino acids .


Synthesis Analysis

The synthesis of Fmoc-L-norvaline involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This process takes about 5 minutes, and the resulting amino acid derivatives can be rapidly purified from the matrix by solid-phase extraction (SPE) on HR-X resin and separated by reversed-phase HPLC .


Molecular Structure Analysis

The molecular formula of Fmoc-L-norvaline is C20H21NO4, and its molecular weight is 339.4 . The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of amino acid-specific MRM transitions .


Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-norvaline include the protection of amine groups using Fmoc-Cl and the subsequent detection of the derivatives by LC–ESI–MS/MS using multiple reaction monitoring (MRM) .


Physical And Chemical Properties Analysis

Fmoc-L-norvaline is a white to slight yellow to beige powder . It has a melting point of 143-150 °C . It is soluble in DMF .

Scientific Research Applications

Biomedical Applications

  • Scientific Field : Biomedicine
  • Summary of Application : Fmoc-L-norvaline is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels have potential applications in biomedicine, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
  • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Chemical Analysis

  • Scientific Field : Chemistry
  • Summary of Application : Fmoc-L-norvaline is used in the analysis of amino acids by HPLC/electrospray negative ion .
  • Methods of Application : The Fmoc derivatives yield several amino acid specific fragment ions which opened the possibility to select amino acid specific MRM transitions .
  • Results or Outcomes : The method was applied to all 20 proteinogenic amino acids, and the quantification was performed using l-norvaline as standard .

Bioprocessing

  • Scientific Field : Bioprocessing
  • Methods of Application : The specific methods of application are not detailed in the available sources .
  • Results or Outcomes : The outcomes of its use in bioprocessing are not specified in the available sources .

Bioprocessing

  • Scientific Field : Bioprocessing
  • Methods of Application : The specific methods of application are not detailed in the available sources .
  • Results or Outcomes : The outcomes of its use in bioprocessing are not specified in the available sources .

Safety And Hazards

Fmoc-L-norvaline should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Fmoc-L-norvaline, like other amino acids, serves as a building block for proteins and is a precursor for the biosynthesis of nucleic acids. It has numerous applications, including the production of biofuel with higher energy content. There is a high interest in modifying amino acid contents in living organisms, especially in plants .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIJSEUVWWLFGV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426880
Record name Fmoc-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-norvaline

CAS RN

135112-28-6
Record name Fmoc-L-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
DC Parmelee, TN Hoang, T Benjamin, S Sechi - Analytical biochemistry, 1994 - Elsevier
Noninterfering synthetic peptides have been designed that may be used as internal sequencing standards (ISS-1 and ISS-2) by placing them in an amino acid sequencer with the …
Number of citations: 1 www.sciencedirect.com
CN Carrigan, B Imperiali - Analytical biochemistry, 2005 - Elsevier
Reversible lipid attachment was investigated as a means to deliver small peptides into cells. Two labile straight chain alkyl motifs were developed: a cysteine dodecane disulfide (Cdd) …
Number of citations: 60 www.sciencedirect.com
W Duprez, L Premkumar, MA Halili… - Journal of medicinal …, 2015 - ACS Publications
One approach to address antibiotic resistance is to develop drugs that interfere with bacterial virulence. A master regulator of virulence in Gram-negative bacteria is the oxidative folding …
Number of citations: 49 pubs.acs.org
TL Lincecum, M Tukalo, A Yaremchuk, RS Mursinna… - Molecular cell, 2003 - cell.com
The aminoacyl-tRNA synthetases link tRNAs with their cognate amino acid. In some cases, their fidelity relies on hydrolytic editing that destroys incorrectly activated amino acids or …
Number of citations: 271 www.cell.com
WM Kincannon, NA Bruender, V Bandarian - Biochemistry, 2018 - ACS Publications
… (34) Fmoc-l-cyclopropylglycine and Fmoc-l-norvaline were purchased from ChemImpex. All other protected Fmoc-l-amino acids were purchased from Protein Technologies Inc. …
Number of citations: 20 pubs.acs.org
AJ Quartararo, ZP Gates, BA Somsen… - Nature …, 2020 - nature.com
High-diversity genetically-encoded combinatorial libraries (10 8 −10 13 members) are a rich source of peptide-based binding molecules, identified by affinity selection. Synthetic …
Number of citations: 82 www.nature.com
C LLOYD - 2023 - etheses.dur.ac.uk
Peptidyl mono-fluoromethyl ketones (mFMK) are a class of compounds that have shown potential as protease inhibitors for the treatment of a range of diseases. They have also found …
Number of citations: 0 etheses.dur.ac.uk
Y Ding - 2014 - napier-repository.worktribe.com
Proteolytic degradation of the extracellular matrix (ECM) by overexpressed endoproteases, notably the matrix metalloproteinase MMP-9 and legumain (human asparaginyl …
Number of citations: 7 napier-repository.worktribe.com
C Testa - 2012 - theses.hal.science
PhD Thesis of Chiara TESTANon conventional synthetic strategies of stapled peptides: modulation of secondary structures to optimise biological recognitionPeptides play an important …
Number of citations: 6 theses.hal.science
WML Kincannon - 2020 - search.proquest.com
Members of the 4Fe-4S-containing radical S-adenosyl-l-methionine (rSAM) superfamily of enzymes catalyze a diverse array of reactions, and a recent boom in studies on the SPASM/…
Number of citations: 0 search.proquest.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.